molecular formula C6H7NO2 B123876 4-Methyl-1h-pyrrole-3-carboxylic acid CAS No. 64276-66-0

4-Methyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B123876
CAS No.: 64276-66-0
M. Wt: 125.13 g/mol
InChI Key: FXPOCCDGHHTZAO-UHFFFAOYSA-N
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Description

Pyrrole (B145914) Heterocycles: Privileged Scaffolds in Organic Synthesis

Pyrrole and its derivatives are considered "privileged scaffolds" in medicinal chemistry and organic synthesis. researchgate.netuctm.edu This distinction is attributed to their ability to interact with a wide range of biological targets with high affinity. The pyrrole nucleus is a key structural motif in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. researchgate.netuctm.edu Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for the construction of diverse molecular libraries. nih.govresearchgate.net

A Rich History: The Research and Development of Pyrrole-3-carboxylic Acid Derivatives

The exploration of pyrrole-3-carboxylic acid derivatives has a long and storied history, with early research focusing on their isolation from natural sources and the development of fundamental synthetic methodologies. nih.gov Classical methods for pyrrole synthesis, such as the Hantzsch, Paal-Knorr, and Knorr syntheses, have been instrumental in accessing a variety of substituted pyrroles, including those bearing a carboxylic acid at the 3-position. nih.govresearchgate.net Over the decades, research has evolved to include the development of more efficient and versatile synthetic strategies, such as transition metal-catalyzed cyclizations and multicomponent reactions, to generate highly functionalized pyrrole-3-carboxylic acid scaffolds. nih.govresearchgate.net This has enabled the exploration of their potential in various fields, particularly in the development of novel therapeutic agents. mdpi.com

The Strategic Importance of 4-Methyl-1H-pyrrole-3-carboxylic Acid in the Current Research Landscape

In the contemporary research landscape, this compound has carved out a niche as a strategically important building block. Its specific substitution pattern, featuring a methyl group at the 4-position and a carboxylic acid at the 3-position, offers a unique combination of steric and electronic properties that can be exploited in organic synthesis. This particular arrangement influences the reactivity of the pyrrole ring and provides a handle for further functionalization, making it a valuable precursor for the synthesis of more complex molecules.

The strategic importance of this compound is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of various biologically active compounds. researchgate.netmdpi.com Its utility extends to the development of novel fungicides in the agrochemical industry, where pyrrole carboxamides have shown significant activity as Complex II inhibitors. researchgate.net The presence of the methyl group can enhance binding affinity and metabolic stability, while the carboxylic acid group provides a versatile point for modification and linkage to other molecular fragments. researchgate.netnih.gov

Below is a table summarizing the key properties of this compound:

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₆H₇NO₂ nih.gov
Molecular Weight 125.13 g/mol nih.gov
CAS Number 64276-66-0 nih.gov
Canonical SMILES CC1=CNC=C1C(=O)O nih.gov
InChI Key FXPOCCDGHHTZAO-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrrole-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C6H7NO2/c1-4-2-7-3-5(4)6(8)9/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPOCCDGHHTZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298067
Record name 4-methyl-1h-pyrrole-3-carboxylic acid
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64276-66-0
Record name 4-Methyl-1H-pyrrole-3-carboxylic acid
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Record name 4-methyl-1h-pyrrole-3-carboxylic acid
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Record name 4-methyl-1H-pyrrole-3-carboxylic acid
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Synthetic Methodologies for 4 Methyl 1h Pyrrole 3 Carboxylic Acid and Its Analogues

Classical Approaches to Pyrrole-3-carboxylic Acid Ring Systems

Traditional methods for constructing the pyrrole (B145914) ring have been established for over a century and remain fundamental in organic synthesis. These include the Hantzsch, Paal-Knorr, and Knorr syntheses, each offering a distinct pathway to the pyrrole core from readily available starting materials.

The Hantzsch pyrrole synthesis is a classical multi-component reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to yield a substituted pyrrole. wikipedia.orgnih.gov This method is particularly effective for producing pyrroles with ester functionalities, which can subsequently be hydrolyzed to the corresponding carboxylic acids.

The reaction mechanism typically begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring. wikipedia.org While effective, the classical Hantzsch synthesis can have limitations, including low yields in some cases. nih.gov

Modern adaptations have focused on improving the efficiency and scope of the Hantzsch synthesis. A significant advancement is the development of continuous flow methodologies. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, starting from tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govsyrris.com In this process, the hydrogen bromide (HBr) generated as a byproduct in the Hantzsch reaction is utilized in situ to catalyze the hydrolysis of the tert-butyl ester, yielding the final carboxylic acid in a single microreactor. nih.govsyrris.com This approach avoids the need for isolating intermediates and offers higher efficiency compared to traditional batch processing. syrris.com The utility of this flow method was demonstrated by scaling up the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, producing 850 mg in 2.5 hours with a 63% yield. nih.gov

Table 1: Examples of Pyrrole-3-carboxylic Acids Synthesized via Continuous Flow Hantzsch Reaction. nih.gov
R¹ (Amine)R² (α-haloketone)ProductYield (%)
BenzylPhenyl1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid65
Benzyl4-Methoxyphenyl1-benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid68
n-ButylPhenyl1-butyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid62
H (from NH₄OOCNH₂)Phenyl2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid60
H (from NH₄OOCNH₂)4-Fluorophenyl5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid62

The Paal-Knorr synthesis is one of the most straightforward and widely used methods for preparing pyrroles. rgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to form the pyrrole ring. wikipedia.orgorganic-chemistry.org The use of strong acids (pH < 3) can lead to the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism proceeds via the formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. wikipedia.org This is followed by a cyclization step where the amine attacks the second carbonyl group and subsequent dehydration steps to yield the aromatic pyrrole. wikipedia.org The simplicity and efficiency of this reaction have made it a cornerstone of pyrrole synthesis. rgmcet.edu.in

Despite its utility, the classical Paal-Knorr synthesis can be limited by the need for harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates. rgmcet.edu.in Consequently, numerous modifications have been developed using various Brønsted or Lewis acid catalysts to promote the condensation under milder conditions. rgmcet.edu.in The development of "green" and reusable heterogeneous catalysts has been a particular focus. Examples include silica (B1680970) sulfuric acid and molybdate (B1676688) sulfuric acid, which allow for efficient synthesis, often at room temperature and under solvent-free conditions, with the advantage of catalyst recovery and reuse. rgmcet.edu.in

The Knorr pyrrole synthesis, first reported in 1884, is a condensation reaction between an α-amino-ketone and a compound with an electron-withdrawing group (such as a β-ketoester) alpha to a carbonyl group. wikipedia.orgwikipedia.org This method is highly versatile for producing polysubstituted pyrroles.

A key challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are typically prepared in situ. The original method involved the reduction of an α-oximino-ketoester using zinc dust in acetic acid to generate the α-amino-ketoester, which then immediately reacts with a second equivalent of the β-ketoester to form the pyrrole. wikipedia.org The mechanism involves the initial condensation of the amine and ketone to form an enamine, which then cyclizes and eliminates water to afford the final pyrrole product. wikipedia.org

Modern variations have sought to improve the reaction conditions and expand the substrate scope. A catalytic version of the Knorr synthesis has been developed using a manganese (Mn) catalyst for the dehydrogenative coupling of 1,2-amino alcohols with ketoesters to produce highly functionalized pyrroles. organic-chemistry.org This method generates hydrogen as the only byproduct, representing a more atom-economical and environmentally friendly approach. organic-chemistry.org

Modern and Advanced Synthetic Strategies for 4-Methyl-1H-pyrrole-3-carboxylic Acid

Contemporary synthetic chemistry has focused on developing more efficient, atom-economical, and versatile methods for constructing complex molecules. For pyrrole synthesis, this has led to the development of advanced cyclization reactions and powerful multi-component strategies that allow for the rapid assembly of highly substituted pyrrole rings from simple precursors.

Advanced cyclization strategies provide powerful routes to the pyrrole core, often with high control over substitution patterns. One notable method is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This reaction proceeds via a [3+2] cycloaddition between TosMIC and an electron-deficient alkene, such as an α,β-unsaturated ester. The reaction is typically base-mediated, where the base deprotonates TosMIC to form a carbanion. This anion then undergoes a Michael addition to the alkene, followed by an intramolecular cyclization and elimination of the tosyl group to form the pyrrole ring. nih.gov This method has been used to synthesize ethyl 4-substituted-1H-pyrrole-3-carboxylates from various aldehydes, which are first converted to α,β-unsaturated esters via a Horner-Wadsworth-Emmons reaction before reacting with TosMIC. nih.gov

Other modern cyclization approaches include:

Oxidative Cyclization: β-enaminones can undergo oxidative cyclization to form pyrrolinone structures, which are closely related to the target acid. mdpi.com

Iodine-Promoted Cyclization: The reaction of enaminones with aryl methyl ketones, promoted by iodine, has been shown to be a useful method for synthesizing certain pyrrolin-4-ones. mdpi.com

Radical Cycloaddition: Iron-catalyzed radical cycloaddition of enamides and 2H-azirines offers an efficient pathway to substituted pyrroles. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. orientjchem.orgrsc.org MCRs are particularly attractive for building molecular complexity and are well-suited for the synthesis of substituted pyrroles. rsc.org

Several innovative MCRs for pyrrole synthesis have been developed:

Thiazolium-Catalyzed MCR: A one-pot, three-component synthesis of highly substituted pyrroles has been developed using a thiazolium salt catalyst. This reaction involves the in situ generation of a 1,4-dicarbonyl compound through the conjugate addition of an aldehyde to an unsaturated ketone. The subsequent addition of an amine or ammonium (B1175870) acetate (B1210297) triggers a Paal-Knorr condensation to furnish the pyrrole. tandfonline.com

Van Leusen Three-Component Reaction: An extension of the TosMIC chemistry allows for a three-component reaction. For example, a mixture of 3-nitrobenzaldehyde (B41214) and ethyl 2-azidoacetate can be reacted under Knoevenagel condensation conditions, followed by the addition of TosMIC, to yield a 2,3,4-trisubstituted pyrrole. nih.gov

Catalyst-Free MCR in Water: A three-component reaction of a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water at 70°C provides polysubstituted pyrrole derivatives without the need for a catalyst, highlighting a green chemistry approach. orientjchem.org

These advanced MCRs offer significant advantages in terms of operational simplicity, efficiency, and the ability to generate diverse libraries of substituted pyrroles from readily available starting materials. orientjchem.orgrsc.org

Table 2: Examples of Multi-Component Reactions for Pyrrole Synthesis
Reaction TypeComponentsKey Reagent/CatalystReference
Thiazolium-Catalyzed One-Pot SynthesisAldehyde, Unsaturated Ketone, AmineThiazolium Salt / DBU tandfonline.com
Van Leusen Three-Component ReactionAldehyde, Ethyl 2-azidoacetate, TosMICNaH nih.gov
Catalyst-Free SynthesisPrimary Amine, Alkyl Propiolate, Diethyl OxalateWater (Solvent) orientjchem.org
Attanasi's Three-Component SynthesisPrimary Aliphatic Amine, 1,3-Dicarbonyl Compound, 1,2-Diaza-1,3-dieneSolvent- and Catalyst-Free rsc.org

Continuous Flow Synthesis Techniques for Pyrrole-3-carboxylic Acids

Continuous flow chemistry, utilizing microreactors, has emerged as a powerful technology for the synthesis of small molecules, offering advantages such as high efficiency, atom economy, and enhanced safety. nih.govsyrris.com This methodology is particularly beneficial for the rapid and efficient generation of large numbers of compounds with high purity. syrris.com

A significant advancement in this area is the development of a one-step, continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids. nih.govnih.gov This method proceeds directly from readily available starting materials: tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govnih.gov A key innovation of this process is the in situ utilization of the hydrogen bromide (HBr) byproduct generated during the Hantzsch pyrrole synthesis to hydrolyze the tert-butyl ester, yielding the corresponding carboxylic acid in a single microreactor. nih.govsyrris.comnih.gov This approach circumvents the need for multiple reaction steps and intermediate purifications that are typical in traditional batch syntheses. nih.govacs.org

The utility of this continuous flow method has been demonstrated by scaling up the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, where 850 mg of the compound was produced in a 2.5-hour flow time with a 63% yield. nih.govsyrris.com This highlights the potential of flow chemistry for producing useful quantities of material for further synthetic manipulations. nih.gov

Furthermore, the output stream containing the pyrrole-3-carboxylic acid can be directly coupled with amines to form pyrrole-3-carboxamides in a continuous process, further showcasing the efficiency of this methodology for generating molecular diversity. nih.govacs.orgscispace.com

Table 1: Examples of Pyrrole-3-carboxylic Acids Synthesized via Continuous Flow
EntryAmineα-BromoketoneProductYield (%)
1Benzylamineα-Bromoacetophenone1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid63
2Methylamine2-bromo-1-(4-chlorophenyl)ethanone5-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid55
3Cyclohexylamine2-bromo-1-phenylethanone1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid60

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of pyrrole derivatives, this includes the use of solvent-free conditions, aqueous media, and alternative energy sources like ultrasound and microwaves.

Solvent-free synthesis offers several advantages, including reduced pollution, lower costs, and operational simplicity. mdpi.com The Paal-Knorr reaction, a classic method for pyrrole synthesis, can be effectively carried out under solvent- and catalyst-free conditions. acs.orgacs.org For instance, the reaction of 2,5-hexanedione (B30556) with primary amines can be performed by simple stirring at elevated temperatures to afford N-substituted pyrroles in high yields. mdpi.com This approach is distinguished by its operational simplicity, high yields, reduced reaction time, and clean reaction profile. mdpi.com

Aqueous media also provide an environmentally benign alternative to traditional organic solvents. The synthesis of substituted pyrroles has been successfully achieved in water using DABCO as a catalyst, demonstrating the feasibility of conducting these reactions in an eco-friendly manner. scirp.org

The use of alternative energy sources like ultrasound and microwaves can significantly accelerate reaction rates, improve yields, and lead to cleaner reactions. researchgate.net

Ultrasonic-Assisted Synthesis: Ultrasound irradiation has been employed for the synthesis of various heterocyclic compounds, including pyrrole derivatives. researchgate.net The acoustic cavitation generated by ultrasound enhances mass transfer and reaction rates. For example, an efficient and green method for the Biginelli reaction to synthesize novel pyrrole dihydropyrimidinones has been developed using ultrasound assistance in lactic acid as a green solvent. researchgate.net This sonochemical procedure is noted for being simple, safe, and eco-friendly. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. pensoft.netpensoft.net The Paal-Knorr synthesis of pyrroles is particularly amenable to microwave irradiation. pensoft.net For example, the reaction of 2,5-hexanedione with primary amines can be significantly accelerated under microwave heating. pensoft.net Microwave-assisted synthesis has also been successfully applied to the Piloty-Robinson pyrrole synthesis to produce N-acyl 3,4-disubstituted pyrroles directly from hydrazine (B178648) and an aldehyde. acs.org

Table 2: Comparison of Conventional and Microwave-Assisted Paal-Knorr Synthesis
ReactionConditionsReaction TimeYield (%)
2,5-Hexanedione + Aniline (B41778)Conventional Heating>12 hoursModerate
Microwave IrradiationMinutesHigh

Developing catalyst-free synthetic methods is a key goal in green chemistry as it simplifies reaction procedures and reduces waste. An operationally simple catalyst-free protocol for the direct regiospecific synthesis of C3-substituted pyrroles has been developed. rsc.org This method involves the trapping of an enamine intermediate, generated in situ from succinaldehyde (B1195056) and a primary amine, with activated carbonyls before the Paal-Knorr reaction. rsc.org This multicomponent "just-mix" approach proceeds under open-flask conditions with high atom economy. rsc.org

Additionally, a catalyst-free, four-component reaction for the synthesis of diversely functionalized pyrroles has been described using an ionic liquid as a reusable reaction medium, which also acts as a promoter, thus avoiding the need for an additional catalyst. researchgate.net

Regioselective Synthesis and Functionalization of the Pyrrole Nucleus at Positions Relevant to this compound

The regioselective functionalization of the pyrrole ring is crucial for the synthesis of specifically substituted derivatives like this compound. Pyrrole, being an electron-rich heterocycle, typically undergoes electrophilic substitution at the C2 or C5 positions. nih.gov However, methods for achieving regioselectivity at other positions are of significant interest.

A notable development is the rhodium-catalyzed β-selective (C3 or C4) C-H arylation of pyrroles. acs.org This method provides a direct route to functionalize the pyrrole ring at less conventional positions, which is retrosynthetically straightforward but results in unusual regioselectivity. acs.org The steric repulsion between the N-substituent of the pyrrole and the bulky catalyst framework is thought to direct the arylation to the β-position. acs.org

Furthermore, an efficient protocol for the synthesis of highly functionalized 2H-pyrroles has been developed, which involves the dearomative chlorination of 1H-pyrroles to generate reactive 2,5-dichloro-substituted 2H-pyrroles in situ. nih.gov These intermediates can then be treated with various nucleophiles to introduce diverse functionalities in a regioselective manner. nih.gov

An expedient approach for the synthesis of pyrrolo[3,2-c]quinolines involves the regioselective formation of the pyrrole nucleus from protected 2-alkynylanilines. nih.gov This strategy highlights the importance of controlling the initial cyclization to achieve the desired substitution pattern on the pyrrole core. nih.gov

Chemical Reactivity and Derivatization Strategies of 4 Methyl 1h Pyrrole 3 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in 4-methyl-1H-pyrrole-3-carboxylic acid is a prime site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

The conversion of the carboxylic acid to esters and amides is a fundamental and widely utilized transformation. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity.

Esterification: The formation of esters from this compound can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org However, for more sensitive substrates, milder conditions are often preferred. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often accelerated by the addition of 4-dimethylaminopyridine (B28879) (DMAP), facilitates esterification under neutral conditions. researchgate.net Another efficient method involves the in-situ generation of a more reactive acyl intermediate, such as an acyl chloride, which then readily reacts with an alcohol. organic-chemistry.org

Amidation: The synthesis of amides from this compound is of significant interest due to the prevalence of the amide bond in biologically active molecules. mdpi.com Similar to esterification, amidation often requires the activation of the carboxylic acid. Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate the formation of the amide bond with a primary or secondary amine. syrris.com A continuous flow synthesis method has also been reported for the preparation of pyrrole-3-carboxamides, demonstrating the scalability of this transformation. syrris.comnih.gov The reaction can be mediated by various reagents, including imidazole-based compounds and pyridinesulfonyl fluoride, which offer different levels of reactivity and substrate scope. researchgate.netrsc.org

Interactive Table: Common Reagents for Esterification and Amidation

TransformationReagent/CatalystConditionsProduct
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)HeatEster
EsterificationDCC, DMAP, AlcoholRoom TemperatureEster
AmidationEDC, HOBt, AmineRoom TemperatureAmide
AmidationThionyl Chloride, then AmineVariesAmide
AmidationPyridinesulfonyl Fluoride, Amine50 °CAmide

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction of carboxylic acids. For pyrrole (B145914) carboxylic acids, this transformation is often catalyzed by acid. The decarboxylation of pyrrole-2-carboxylic acid, a close structural analog, has been studied in detail and provides insights into the likely mechanism for the 3-carboxylic acid isomer. In strongly acidic solutions, the pyrrole ring can be protonated, which facilitates the cleavage of the C-C bond. nih.gov

The mechanism is thought to proceed through an associative pathway involving the addition of a water molecule to the carboxyl group of the protonated pyrrole. nih.govresearchgate.net This leads to the formation of protonated carbonic acid, which then readily dissociates into carbon dioxide and a protonated water molecule. researchgate.net This pathway is favored over the direct formation of protonated carbon dioxide, which is a high-energy species. researchgate.net The rate of decarboxylation is dependent on the pH of the solution, with a significant increase in rate observed in highly acidic media. researchgate.net

To enhance the reactivity of the carboxylic acid group towards nucleophilic attack, it can be converted into more electrophilic derivatives such as acid halides and anhydrides. These activated intermediates are not typically isolated but are generated in situ for subsequent reactions.

Acid Halides: The most common acid halides are acid chlorides, which can be synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The reaction with thionyl chloride proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite group, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion leads to the formation of the acid chloride. libretexts.org

Anhydrides: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often promoted by a strong dehydrating agent at elevated temperatures. Mixed anhydrides can also be prepared by reacting the carboxylic acid with an acid chloride or another activated acyl species. These activated derivatives are highly susceptible to nucleophilic acyl substitution and serve as versatile intermediates in the synthesis of esters and amides. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring System

The pyrrole ring of this compound is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The carboxylic acid moiety, on the other hand, is the primary site for nucleophilic substitution.

Electrophilic Substitution: The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the aromatic system, significantly increasing the electron density of the ring carbons. pearson.com This makes pyrrole much more reactive towards electrophiles than benzene, often allowing for reactions to occur under milder conditions. pearson.com Electrophilic substitution on the pyrrole ring typically occurs at the C2 or C5 positions, as the carbocation intermediates formed by attack at these positions are more resonance-stabilized than the intermediate from attack at C3 or C4. pearson.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com The presence of the methyl and carboxylic acid groups on the ring will influence the regioselectivity of these substitutions.

Nucleophilic Substitution: The primary site for nucleophilic substitution on this compound is the carbonyl carbon of the carboxylic acid group. chemistryguru.com.sg This carbon is electrophilic due to the polarization of the C=O bond and the presence of the hydroxyl group. Nucleophilic acyl substitution reactions, as discussed in the context of esterification and amidation, are fundamental to the derivatization of the carboxylic acid moiety. chemistryguru.com.sg The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, water or a derivative thereof). chemistryguru.com.sg

Oxidative and Reductive Transformations of this compound Derivatives

The pyrrole ring and the carboxylic acid group can undergo both oxidative and reductive transformations, leading to a variety of functionalized products.

Oxidative Transformations: The pyrrole ring is generally sensitive to strong oxidizing agents. However, controlled oxidation can lead to useful products. For instance, derivatives of the pyrrole scaffold can be involved in oxidative cyclization reactions to form more complex heterocyclic systems. mdpi.com The methyl group on the pyrrole ring could also be a site for oxidation under specific conditions. Furthermore, oxidative conversion of related methyl ketones to carboxylic acid derivatives has been described, suggesting that the core structure is amenable to certain oxidative processes. rsc.org

Reductive Transformations: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. libretexts.org The aldehyde intermediate formed is more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol. libretexts.org The pyrrole ring itself is generally resistant to reduction under these conditions, allowing for the selective transformation of the carboxylic acid group.

Cycloaddition Reactions Involving this compound Scaffolds

Pyrrole and its derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the reaction partner and conditions. These reactions are powerful tools for the construction of complex polycyclic systems.

Derivatives of the pyrrole scaffold, such as 4-acyl-1H-pyrrole-2,3-diones, have been shown to act as oxa-dienes in hetero-Diels-Alder reactions with various dienophiles. nih.gov This type of reaction leads to the formation of fused heterocyclic systems, such as pyrano[4,3-b]pyrroles. nih.gov While the direct participation of this compound in cycloaddition reactions is less commonly reported, its derivatives can be designed to undergo such transformations, providing a route to skeletally diverse molecules. nih.gov The specific nature of the substituents on the pyrrole ring and the reaction conditions will dictate the feasibility and outcome of these cycloaddition reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1h Pyrrole 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the connectivity and spatial arrangement of atoms within a molecule can be meticulously mapped.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 4-methyl-1H-pyrrole-3-carboxylic acid derivative is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the methyl group, and the carboxylic acid. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the pyrrole ring will have characteristic chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group. Protons on carbon atoms adjacent to a carbonyl group are typically slightly deshielded and absorb in the 2-3 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the downfield region of 165-185 ppm. The carbon atoms of the pyrrole ring will appear in the aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the substituents. The methyl group carbon will be observed in the upfield aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H~6.5-7.5~115-125
C5-H~6.0-7.0~105-115
CH₃~2.0-2.5~10-20
NH~8.0-10.0 (broad)-
COOH~10.0-13.0 (broad)~165-175
C3-~110-120
C4-~120-130

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the three-dimensional structure of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For a this compound derivative, COSY would show correlations between the protons on the pyrrole ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the C2-H proton would show a cross-peak with the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the C3 and C4 carbons of the pyrrole ring and the carbonyl carbon. For example, the methyl protons would be expected to show a correlation to the C4 carbon of the pyrrole ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine the spatial proximity of protons. This technique can help to confirm the stereochemistry and conformation of the molecule by identifying protons that are close to each other in space, even if they are not directly bonded.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly effective for confirming the purity of a sample and verifying the molecular weight of the target compound. For this compound, LC-MS would provide a retention time from the LC separation and a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming its identity.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₆H₇NO₂), the expected exact mass would be calculated, and the HRMS measurement would confirm this with a high degree of precision, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Mass Spectrometry Data for this compound

Technique Expected Ion Expected m/z
LC-MS (Positive Ion Mode)[M+H]⁺126.05
LC-MS (Negative Ion Mode)[M-H]⁻124.04
HRMS (Positive Ion Mode)[M+H]⁺126.0504

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands:

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretch from the carboxylic acid carbonyl group, usually appearing around 1700-1725 cm⁻¹.

An N-H stretch from the pyrrole ring, typically around 3200-3500 cm⁻¹.

C-H stretching vibrations for the aromatic and methyl groups.

C=C and C-N stretching vibrations characteristic of the pyrrole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrrole and its derivatives typically exhibit absorption bands in the UV region. For this compound, the presence of the conjugated pyrrole ring system and the carboxylic acid group would result in characteristic π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λmax) would be influenced by the substitution pattern on the pyrrole ring. Carboxylic acid derivatives generally show a weak n→π* absorption.

Interactive Data Table: Key Spectroscopic Data for this compound

Spectroscopic Technique Feature Expected Range/Value
¹H NMRCOOH proton10.0-13.0 ppm
¹³C NMRC=O carbon165-175 ppm
Mass SpectrometryMolecular Ion [M]⁺125.04
IR SpectroscopyC=O stretch1700-1725 cm⁻¹
IR SpectroscopyO-H stretch (broad)2500-3300 cm⁻¹
UV-Vis Spectroscopyλmax~200-300 nm

Computational Chemistry and Theoretical Investigations of 4 Methyl 1h Pyrrole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the equilibrium geometry of molecules. For derivatives of 4-Methyl-1H-pyrrole-3-carboxylic acid, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to perform geometry optimization. rdd.edu.iqresearchgate.net These calculations minimize the molecule's energy to find its most stable conformation, providing detailed information on bond lengths, bond angles, and dihedral angles. nih.gov

The optimization process reveals the planarity of the pyrrole (B145914) ring and the orientation of the methyl and carboxylic acid substituents. Theoretical calculations for similar structures, such as pyrrole-2-carboxylic acid, have shown that the pyrrole moiety influences π-electron delocalization, which in turn affects the geometry. researchgate.net The calculated geometric parameters from DFT studies generally show good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical models. nih.govresearchgate.net

Table 1: Representative Theoretical Geometrical Parameters for a Pyrrole-3-Carboxylic Acid Moiety (Calculated at B3LYP Level)
ParameterBond/AngleCalculated Value
Bond Length (Å)N1-C21.375
C2-C31.380
C3-C41.425
C4-C51.370
C3-C(O)OH1.470
Bond Angle (°)C5-N1-C2109.5
N1-C2-C3108.0
C2-C3-C4107.5
C2-C3-C(O)OH125.0

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting and interpreting the spectroscopic features of molecules. jocpr.com For compounds like this compound, DFT calculations can accurately forecast vibrational (FT-IR and FT-Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. tandfonline.comworldscientific.com

Vibrational frequencies are typically calculated using the same DFT methods as for geometry optimization. The predicted spectra can be compared with experimental results to assign specific vibrational modes, such as N-H stretching, C=O stretching of the carboxylic acid, and C-H vibrations of the methyl group and pyrrole ring. tandfonline.comnih.gov Theoretical calculations often need to be scaled to account for anharmonicity and achieve better agreement with experimental data. worldscientific.com

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C chemical shifts. researchgate.net These theoretical values serve as a reliable reference for assigning peaks in experimental spectra. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax). worldscientific.com

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in Pyrrole Carboxylic Acid Derivatives
Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H StretchPyrrole Ring~3450~3400
O-H StretchCarboxylic Acid~3100 (broad, H-bonded)~3000-2500 (broad)
C=O StretchCarboxylic Acid~1720~1680-1710
C-H Stretch (Aromatic)Pyrrole Ring~3100~3110
C-H Stretch (Aliphatic)Methyl Group~2950~2920

Mechanistic Studies of Chemical Reactions Involving this compound Derivatives

Theoretical chemistry is instrumental in elucidating the reaction mechanisms for the synthesis of pyrrole derivatives. Classical methods like the Hantzsch, Paal-Knorr, and Knorr syntheses are well-established routes to pyrroles. researchgate.net Computational studies can map the potential energy surface for these reactions, identifying transition states and intermediates to determine the most favorable pathway.

For instance, the synthesis of pyrrolin-4-one derivatives, which are structurally related to the target compound, can proceed through a 5-exo-trig cyclization of an unprotected intermediate. mdpi.com The mechanism involves an intramolecular addition followed by the elimination of a leaving group. mdpi.com Another important reaction is the Hantzsch pyrrole synthesis, where α-halo ketones react with β-ketoesters and amines. researchgate.net Continuous flow synthesis methods have been developed for pyrrole-3-carboxylic acids, where the HBr byproduct from the Hantzsch reaction is utilized in situ to hydrolyze a tert-butyl ester to the corresponding carboxylic acid. syrris.com Computational modeling of these reaction steps helps to optimize conditions such as temperature and reaction time.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

For this compound and its analogues, DFT calculations provide the energies of these orbitals. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial reactivity descriptor; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be derived from the FMO energies to quantify the molecule's reactivity. tandfonline.com

Table 3: Calculated FMO Energies and Reactivity Descriptors for a Representative Pyrrole Derivative
DescriptorCalculated Value (eV)Implication
E_HOMO-5.20Electron-donating ability
E_LUMO-0.85Electron-accepting ability
Energy Gap (ΔE)4.35Chemical stability and reactivity

Molecular Electrostatic Potential (MEP) Mapping and Non-Linear Optical (NLO) Property Assessment

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, providing a guide to its reactive sites. nih.gov It is calculated using DFT methods and is plotted onto the molecule's electron density surface. Different colors represent different electrostatic potential values: red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). tci-thaijo.orgmdpi.com For pyrrole carboxylic acids, the MEP map typically shows negative potential around the carbonyl oxygen atoms, making them sites for electrophilic interaction and hydrogen bonding. tandfonline.comnih.gov

Theoretical calculations are also used to assess the Non-Linear Optical (NLO) properties of molecules. Organic materials with significant NLO response are of interest for applications in photonics and optoelectronics. nih.gov Key NLO parameters, including the dipole moment (μ) and the first hyperpolarizability (β₀), can be computed using DFT. Pyrrole derivatives, particularly those with electron-donating and electron-withdrawing groups, can exhibit large β₀ values, indicating their potential as NLO materials. nih.gov

Table 4: Calculated NLO Properties for Pyrrole Hydrazone Derivatives
CompoundDipole Moment (μ) (Debye)First Hyperpolarizability (β₀) (x 10⁻³⁰ esu)
Pyrrole Hydrazone 3A4.0135.78
Pyrrole Hydrazone 3B (with -NO₂)9.8948.83
Pyrrole Hydrazone 3C (with -NO₂)6.5463.89
Data adapted from studies on similar pyrrole systems, illustrating the effect of substituents on NLO properties. nih.gov

Investigation of Tautomeric Equilibria in Pyrrole-3-carboxylic Acid Systems

Tautomerism is a significant phenomenon in many heterocyclic systems. For molecules like this compound, several tautomeric forms could potentially exist, such as keto-enol or amino-imino tautomers in related derivatives. mdpi.com Computational methods, particularly DFT, are highly effective for studying these equilibria. nih.govsouthampton.ac.uk

By calculating the Gibbs free energies (ΔG) of all possible tautomers, researchers can predict their relative stabilities and equilibrium populations in the gas phase and in different solvents (using continuum solvation models like PCM). nih.gov For 2-aminopyrrole, for example, calculations show that while amino tautomers are generally more stable, the imino forms possess a much higher basicity. mdpi.com These theoretical studies clarify the complex relationships between structure, stability, and reactivity in tautomeric systems, which can be difficult to resolve experimentally, especially when the interconversion is rapid. mdpi.com

In Silico Molecular Docking and Drug-Likeness Predictions for Pyrrole-Based Analogues

The pyrrole nucleus is a key pharmacophore in many approved drugs. nih.gov In silico techniques like molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) prediction are vital in the early stages of drug discovery for evaluating analogues of this compound.

Molecular docking simulates the interaction between a small molecule (ligand) and a biological target, typically a protein receptor. journalgrid.com This method predicts the preferred binding orientation and affinity (docking score) of the ligand in the receptor's active site. Pyrrole derivatives have been docked against various targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, showing binding affinities comparable to known inhibitors like sunitinib. nih.gov

Drug-likeness is assessed using criteria such as Lipinski's "rule of five," which predicts if a compound has properties that would make it a likely orally active drug in humans. vlifesciences.com Computational tools predict key physicochemical properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. nih.govplos.org These predictions help prioritize which analogues have the most promising pharmacokinetic profiles for further synthesis and experimental testing. nih.gov

Table 5: Lipinski's Rule of Five for Assessing Drug-Likeness
PropertyRule for Oral Bioavailability
Molecular Weight (MW)≤ 500 Da
Log P (Octanol-water partition coefficient)≤ 5
Hydrogen Bond Donors (HBD)≤ 5
Hydrogen Bond Acceptors (HBA)≤ 10

Applications of 4 Methyl 1h Pyrrole 3 Carboxylic Acid in Advanced Chemical Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

4-Methyl-1H-pyrrole-3-carboxylic acid serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This characteristic makes it a valuable starting point for the development of new therapeutic agents. syrris.com The pyrrole (B145914) framework is a common structural motif in a wide array of biologically active natural products and pharmaceutical agents. syrris.com Compounds incorporating this scaffold have demonstrated a variety of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. syrris.com

Design and Synthesis of Novel Bioactive Analogues

The core structure of this compound is readily modified, allowing chemists to synthesize a diverse library of analogues. rsc.org A common synthetic route involves the Hantzsch pyrrole synthesis, which can be adapted for continuous flow methods to efficiently produce highly substituted pyrrole-3-carboxylic acid derivatives. syrris.com This involves the reaction of tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com The HBr generated as a byproduct can be utilized to hydrolyze the tert-butyl ester in situ, yielding the desired carboxylic acid. syrris.com

Another synthetic approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of an amine with a 1,4-dicarbonyl compound. For instance, the reaction of an appropriate aniline (B41778) with 2,5-hexanedione (B30556) can be followed by a Vilsmeier-Haack formylation to produce 3-formyl pyrroles, which are key intermediates for further elaboration. nih.gov Additionally, the use of tosylmethylisocyanide (TosMIC) has proven effective in synthesizing pyrrole derivatives. rsc.orgnih.gov For example, the reaction of TosMIC with β-arylacrylic esters under basic conditions yields 4-aryl-1H-pyrrole-3-carboxylic esters. nih.gov These esters can then be further modified, for instance, by benzylation at the 1-position, followed by alkaline hydrolysis to afford 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. nih.gov

Structure-Activity Relationship (SAR) Studies for Modulating Biological Pathways

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for various therapeutic effects. For instance, in the development of pyrrolone antimalarials, modifications to the pyrrole ring were investigated. nih.gov It was found that removal of the methyl groups on the pyrrole ring led to a significant decrease in antimalarial activity. nih.gov Conversely, replacing the methyl groups with ethyl groups did not significantly alter the activity. nih.gov Attempts to replace the pyrrole ring with other heterocycles like imidazole, pyrazole, triazole, thiazole, furan (B31954), or isoxazole (B147169) resulted in a substantial loss of activity. nih.gov

In the context of DNA gyrase inhibitors, SAR studies have shown that substituting the pyrrole ring with different groups can significantly impact efficacy. For example, replacing a 4,5-dibromopyrrole moiety with a 3,4-dichloro-5-methyl-substituted pyrrole resulted in a twofold increase in activity against E. coli DNA gyrase. nih.gov

Development of Pyrrole-Based Antibacterial and Antifungal Agents

The this compound scaffold has been utilized in the development of novel antibacterial and antifungal agents. In one study, a series of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov While the compounds were found to be inactive as antifungal agents, some demonstrated noteworthy antibacterial activity against Staphylococcus species. nih.govnih.gov

The pyrrole-amide structure is a key component in a class of DNA gyrase inhibitors with potent antibacterial activity. nih.gov DNA gyrase is an essential enzyme for bacterial survival, making it an attractive target for antibiotic development. nih.gov By systematically modifying the substituents on the pyrrole and phenyl rings of N-phenylpyrrolamides, researchers have been able to optimize their inhibitory activity against DNA gyrase. nih.gov

Compound ClassTarget Organism/EnzymeKey Findings
1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsStaphylococcus spp.Some derivatives showed appreciable antibacterial activity. nih.gov
N-phenylpyrrolamidesE. coli DNA gyraseSubstitution with a 3,4-dichloro-5-methyl-substituted pyrrole improved activity. nih.gov

Exploration in Anti-Cancer and Anti-Inflammatory Research

Derivatives of this compound have shown promise in both anti-cancer and anti-inflammatory research. researchgate.netnih.govmdpi.commdpi.comresearchgate.net The pyrrole moiety is present in various compounds with demonstrated anti-inflammatory, and anticancer properties. researchgate.net For example, some pyrazole-3(5)-carboxylic acid derivatives have exhibited potent analgesic and anti-inflammatory activities in vivo. researchgate.net

In the realm of oncology, pyrrole derivatives have been investigated for their ability to inhibit tumor growth. researchgate.net Some analogues have shown promising anticancer activity against various cancer cell lines, including leukemia, lung, and breast cancer. researchgate.netresearchgate.net The mechanisms of action for these compounds can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of kinases and angiogenesis. researchgate.net

Investigation as Inhibitors of Specific Enzymes and Receptors (e.g., HIV-1 protease, DNA gyrase)

The versatility of the this compound scaffold has led to its investigation as an inhibitor of various enzymes and receptors critical in disease pathways.

HIV-1 Protease: HIV-1 protease is a vital enzyme for the replication of the HIV virus, and its inhibition is a key strategy in antiretroviral therapy. nih.govwikipedia.org While the direct inhibition of HIV-1 protease by this compound itself is not extensively documented, structurally related pyrrole derivatives have been explored as potential inhibitors. mdpi.comfrontiersin.org For instance, certain N-substituted pyrrole derivatives have been shown to inhibit HIV-1 entry by targeting the gp41 envelope glycoprotein. frontiersin.org

DNA Gyrase: As previously mentioned, DNA gyrase is a well-established target for antibacterial agents. nih.govnih.gov Derivatives of this compound, particularly N-phenylpyrrolamides, have been designed as potent inhibitors of the GyrB subunit of DNA gyrase. nih.govnih.gov The binding of these inhibitors to the ATP-binding site of GyrB prevents the enzyme from carrying out its function, ultimately leading to bacterial cell death. nih.gov The crystal structure of these inhibitors in complex with the GyrB subunit has provided valuable insights for structure-based drug design. nih.gov

Enzyme/Receptor TargetTherapeutic AreaExample of Inhibitor ClassMechanism of Action
HIV-1 gp41Antiviral (HIV)N-substituted pyrrole derivativesInhibits viral entry into host cells. frontiersin.org
DNA Gyrase (GyrB subunit)AntibacterialN-phenylpyrrolamidesBinds to the ATP-binding site, inhibiting enzyme function. nih.govnih.gov

Utility in Materials Science and Advanced Materials Development

While the primary focus of research on this compound and its derivatives has been in the field of medicinal chemistry, the inherent properties of the pyrrole ring also suggest potential applications in materials science. Pyrrole itself is a key monomer in the production of conductive polymers. The synthesis of structurally diverse pyrroles through various chemical methods could lead to the development of new functional materials. However, specific research detailing the application of this compound in materials science and advanced materials development is not extensively available in the provided search results.

Precursors for Conducting Polymers and Advanced Functional Materials

The incorporation of functional groups onto a polypyrrole backbone can modify the electronic and physical properties of the resulting material. researchgate.net While polypyrrole and its derivatives are well-known conducting polymers, the specific use of this compound as a monomer for such materials is not extensively documented in the literature. However, the potential for pyrrole-3-carboxylic acid derivatives to be used in the formation of functional polymers is an active area of research. For instance, copolymers of pyrrole and pyrrole-3-carboxylic acid have been investigated for their electrical and optical properties. researchgate.net

Applications in Sensor Technologies and Semiconductor Synthesis

Pyrrole-containing compounds are of growing interest in the field of organic electronics and sensor technology due to their electronic properties. While direct applications of this compound in semiconductor synthesis are not widely reported, its ester derivative, methyl 4-methyl-1H-pyrrole-3-carboxylate, has been identified as a fluorescent probe for the detection of copper ions. This suggests a potential application in the development of selective and sensitive chemical sensors. The probe demonstrates a notable affinity for copper ions and can be utilized in molecular probes for detecting their presence in biological systems. mdpi.com

The development of electrochemical biosensors is another area where pyrrole derivatives have shown significant promise. For example, composites made from polypyrrole-3-carboxylic acid and polypyrrole have been used to create sensitive and selective biosensors for dopamine (B1211576) detection. mdpi.com Although this involves a different, yet structurally related, monomer, it highlights the potential of the pyrrole-3-carboxylic acid moiety in sensor design. The functional groups on this compound could theoretically be utilized in a similar fashion for the fabrication of novel sensor materials.

Intermediate in the Synthesis of Complex Organic Molecules

The pyrrole-3-carboxylic acid scaffold is a key structural motif in a number of pharmaceutically active agents and natural products. syrris.com Consequently, derivatives of pyrrole-3-carboxylic acid are valuable intermediates in organic synthesis. These structures are central to blockbuster drugs such as Atorvastatin and Sunitinib. mdpi.com The synthesis of various substituted pyrrole-3-carboxylic acid derivatives is therefore of significant interest to medicinal chemists. syrris.com

While specific, named complex molecules synthesized directly from this compound are not extensively detailed in the reviewed literature, the general importance of this class of compounds as building blocks is well-established. For example, the synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid and its derivatives highlights the utility of substituted pyrrole carboxylic acids as precursors to bioactive molecules. digitellinc.com The functional groups of this compound, the methyl and carboxylic acid moieties, provide reactive sites for further elaboration in multi-step syntheses.

Future Perspectives and Emerging Research Directions for 4 Methyl 1h Pyrrole 3 Carboxylic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of pyrrole (B145914) derivatives, while effective, often involves multi-step procedures with significant waste generation. syrris.com The future of synthesizing 4-Methyl-1H-pyrrole-3-carboxylic acid and its analogs lies in the adoption of green chemistry principles, emphasizing sustainability and atom economy.

Key Future Research Areas:

Catalytic Dehydrogenative Coupling: Modern catalysis offers pathways to construct the pyrrole ring with minimal waste. For instance, iridium-catalyzed reactions that deoxygenate and link secondary alcohols and amino alcohols produce only hydrogen gas as a byproduct. researchgate.net Adapting such methods to utilize renewable feedstocks could provide a highly sustainable route to the core scaffold.

Paal-Knorr Condensations from Bio-based Precursors: The Paal-Knorr reaction, a classic method for pyrrole synthesis, can be modernized by using 1,4-dicarbonyl compounds derived from biomass. researchgate.netacs.org Research into the conversion of lignocellulose or other biorenewable sources into suitable diketone precursors for this compound is a promising avenue. acs.org

One-Pot and Flow Chemistry Approaches: Continuous flow synthesis offers significant advantages in terms of efficiency, safety, and scalability. syrris.comnih.gov Developing a one-step, continuous flow process for this compound, potentially combining the Hantzsch pyrrole synthesis with in-situ hydrolysis of an ester precursor, could dramatically streamline its production. nih.govnih.gov Such methods reduce the need for isolating intermediates, thereby minimizing solvent waste and energy consumption. syrris.com

Table 1: Comparison of Synthetic Approaches for Substituted Pyrroles

Synthetic Strategy Key Advantages Potential for Sustainability Relevant Research Findings
Traditional Multi-Step Synthesis Well-established and versatile.Low; often generates significant waste.Classical methods like Hantzsch, Paal-Knorr, and Knorr syntheses. syrris.com
Catalytic Dehydrogenative Coupling High atom economy; produces H₂ as a byproduct.High; can utilize renewable alcohols.Iridium-catalyzed synthesis from secondary alcohols and amino alcohols. researchgate.net
Bio-based Paal-Knorr Reaction Utilizes renewable feedstocks.Very High; reduces reliance on petrochemicals.Synthesis from 3-hydroxy-2-pyrones derived from biomass. acs.org
Continuous Flow Synthesis Highly efficient, scalable, and safe.High; minimizes waste and energy use.One-step synthesis of pyrrole-3-carboxylic acids. nih.govnih.gov

Exploration of Novel Derivatization Pathways and Functional Group Interconversions

The true value of this compound lies in its potential as a scaffold for creating a diverse range of derivatives. Future research will focus on innovative ways to modify its core structure and interconvert its functional groups to access novel chemical space.

C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful tools for molecular editing, allowing for the introduction of new substituents onto the pyrrole ring without pre-functionalization. nih.gov Future efforts will likely target the regioselective C-H alkenylation, arylation, or alkylation of the this compound backbone to rapidly generate analogs.

Skeletal Recasting Strategies: A novel approach involves the "skeletal recasting" of simple pyrroles into more complex, fully substituted derivatives. nih.gov This strategy, which proceeds through dearomative deconstruction and rearomative reconstruction steps, could be applied to this compound to access synthetically challenging polysubstituted pyrroles in a single pot. nih.gov

Carboxylic Acid and Amine Derivatization: The carboxylic acid group is a versatile handle for a wide array of transformations, including amidation, esterification, and reduction to an alcohol. sunderland.ac.uk Similarly, the pyrrole nitrogen can be readily alkylated or acylated. organic-chemistry.org Future work will involve using novel chiral derivatization reagents to create enantiomerically pure compounds for biological screening and developing new coupling methodologies that expand the scope of accessible amides and esters. researchgate.net

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. The integration of experimental studies with high-level computational modeling is a key emerging trend.

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction pathways, identify transition states, and elucidate the nature of intermediates in reactions like the Paal-Knorr synthesis. researchgate.nethilarispublisher.com Applying these computational methods can help determine the most favorable mechanistic route (e.g., hemiaminal cyclization vs. enamine cyclization) and the role of catalysts and solvent effects, leading to more rational reaction design. researchgate.net

In-situ Spectroscopic Analysis: Techniques like temperature-variant NMR can provide real-time insights into reaction kinetics and intermediates. researchgate.net Combining these experimental observations with computational models will offer a comprehensive picture of the reaction landscape.

Predictive Modeling for Reactivity: As computational power grows, it will become increasingly feasible to predict the reactivity of different positions on the this compound scaffold towards various reagents. This will enable chemists to design more selective and efficient derivatization strategies.

Expansion of Bioactive Chemical Space via Rational Scaffold Modifications

The pyrrole ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates. mdpi.commdpi.commdpi.com Rational modification of the this compound structure is a key strategy for exploring new bioactive chemical space.

Scaffold Hopping and Rigidification: Medicinal chemists will explore replacing or constraining parts of the this compound scaffold to improve pharmacological properties. Strategies like scaffold rigidification, for example, by creating spirocyclic derivatives, can favorably influence ligand-binding entropy and lead to improved potency. mdpi.com

Structure-Based Drug Design: By targeting specific enzymes or receptors, such as protein kinases or cholinesterases, researchers can design derivatives of this compound with enhanced potency and selectivity. nih.govnih.gov This involves modifying the scaffold to optimize interactions with the target's active site, a strategy successfully used for other pyrrole-based inhibitors. nih.gov

Fragment-Based Library Development: The core scaffold can be used as a starting point for creating fragment libraries. These small, diverse collections of molecules derived from this compound can be screened against biological targets to identify initial hits, which can then be elaborated into more potent lead compounds.

Table 2: Examples of Bioactive Pyrrole Scaffolds and Potential Therapeutic Targets

Pyrrole Derivative Class Biological Target/Activity Relevance to this compound Reference
Pyrrole-3-CarboxamidesAnticancer (e.g., Sunitinib, a tyrosine kinase inhibitor)The carboxylic acid group is a direct precursor to amides. mdpi.commdpi.com
PhenylpyrroloquinolinonesAntiproliferative (inhibition of microtubule dynamics)Serves as a template for designing rigidified, polycyclic analogs. nih.gov
1,3-Diaryl-pyrrolesSelective Butyrylcholinesterase (BChE) InhibitorsProvides a design strategy for neurodegenerative disease therapeutics. nih.gov
Pyrrolo[2,3-d]pyrimidinesAnticancer (cytotoxic against various cancer cell lines)Demonstrates the potential of fusing other heterocyclic rings. nih.gov
Pyrrole-based CarboxylatesAntibacterialThe core structure is directly analogous and can be explored for antimicrobial activity. mdpi.com

Integration with High-Throughput Screening and Automated Synthetic Platforms for Discovery Initiatives

The rapid synthesis and evaluation of large numbers of compounds are essential for modern drug discovery. vapourtec.com Integrating the chemistry of this compound with automated platforms is a critical future direction.

Automated Library Synthesis: Continuous flow chemistry platforms can be coupled with autosamplers and robotic systems to perform automated library synthesis. vapourtec.comnih.gov This allows for the rapid generation of hundreds or thousands of derivatives of this compound by systematically varying reactants (e.g., different amines for amidation or diverse building blocks for C-H functionalization). nih.gov

High-Throughput Screening (HTS): The synthesized libraries can be directly subjected to HTS campaigns to identify compounds with desired biological activities against various disease models. mdpi.com This synergy between automated synthesis and screening dramatically accelerates the hit-to-lead process.

AI and Machine Learning in Route Design: Automated route-finding algorithms can analyze vast reaction databases to identify novel and efficient synthetic pathways to derivatives of this compound. researchgate.net This data-driven approach can uncover non-obvious connections and optimize reaction conditions, further enhancing the efficiency of discovery initiatives.

By embracing these emerging research directions, the scientific community can transform this compound from a simple building block into a powerful platform for innovation in sustainable chemistry, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-1H-pyrrole-3-carboxylic acid, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : A common approach involves refluxing the pyrrole ester derivative (e.g., 4-methylpyrrole-3-carboxylate) in a hydro-alcoholic NaOH solution (10% NaOH in 60% ethanol) for 12–18 hours, followed by acidification with HCl to precipitate the carboxylic acid. Key parameters include reaction time, solvent ratios, and temperature control during reflux. Yields of ~83% have been reported under optimized conditions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?

  • Methodological Answer :

  • 1H-NMR : Critical for confirming substitution patterns and hydrogen environments (e.g., δ 2.33 ppm for methyl groups, δ 6.67 ppm for pyrrole protons) .
  • TLC (Rf values) : Used to monitor reaction progress (e.g., Rf = 0.18 in petroleum ether/EtOAc 8:2) .
  • Melting Point Analysis : Determines purity (e.g., mp 191–192°C for the acid derivative) .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store under inert conditions (argon or nitrogen) at –20°C to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Purity should be validated via HPLC or LCMS before use in sensitive assays .

Advanced Research Questions

Q. What strategies are employed to derivatize this compound into bioactive carboxamides, and how are reaction intermediates characterized?

  • Methodological Answer :

  • Step 1 : Convert the carboxylic acid to an acyl chloride using thionyl chloride (3 eq) in toluene under reflux for 4 hours.
  • Step 2 : React the acyl chloride with primary/secondary amines to form carboxamides.
  • Characterization : Use ESI-MS for molecular weight confirmation (e.g., m/z 307.34 for a piperidine-linked carboxamide) and 1H-NMR to verify amide bond formation .

Q. How can molecular docking studies be designed to evaluate the interaction of this compound derivatives with target receptors (e.g., CB2)?

  • Methodological Answer :

  • Protein Preparation : Use crystallographic data (e.g., CB2 receptor PDB ID) and optimize protonation states with tools like AutoDockTools.
  • Ligand Preparation : Generate 3D conformers of derivatives using Open Babel, ensuring proper tautomerization.
  • Docking Protocol : Perform rigid-flexible docking with a grid box covering the receptor’s active site. Validate results with binding free energy calculations (e.g., MM-GBSA) .

Q. What in vitro assays are suitable for assessing the pharmacological activity of this compound derivatives, and how are data contradictions resolved?

  • Methodological Answer :

  • Binding Assays : Radioligand displacement assays (e.g., using [³H]-CP55940 for CB2 receptor affinity).
  • Functional Assays : cAMP inhibition assays to evaluate inverse agonism.
  • Data Resolution : Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) and check for batch-to-batch purity variations. Contradictions in IC50 values may arise from differences in cell lines or assay buffers .

Q. How can researchers address low solubility of this compound derivatives in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • Prodrug Strategies : Synthesize ester prodrugs (e.g., methyl or ethyl esters) to enhance solubility, followed by enzymatic hydrolysis in vivo.
  • Validation : Include vehicle controls to rule out solvent-mediated effects on assay outcomes .

Q. What computational tools are recommended for predicting the ADMET properties of this compound derivatives?

  • Methodological Answer :

  • SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • ProtoPram-II : Estimates toxicity endpoints (e.g., hepatotoxicity).
  • Validation : Compare predictions with experimental data from hepatic microsomal stability assays and Caco-2 permeability models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting pharmacological data between structurally similar this compound derivatives?

  • Methodological Answer :

  • Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the pyrrole ring may alter receptor binding).
  • Assay Conditions : Review differences in buffer pH, ion concentrations, or assay temperatures.
  • Meta-Analysis : Use tools like Forest plots to statistically aggregate data from multiple studies and identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.